Undecane, 1,1-dimethoxy- Undecane, 1,1-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 52517-67-6
VCID: VC18477697
InChI: InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3
SMILES:
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol

Undecane, 1,1-dimethoxy-

CAS No.: 52517-67-6

Cat. No.: VC18477697

Molecular Formula: C13H28O2

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

Undecane, 1,1-dimethoxy- - 52517-67-6

Specification

CAS No. 52517-67-6
Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
IUPAC Name 1,1-dimethoxyundecane
Standard InChI InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3
Standard InChI Key FBJUQTUWWCVIDH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(OC)OC

Introduction

Chemical and Physical Properties

Undecane, 1,1-dimethoxy- exhibits distinct physicochemical characteristics that underpin its utility in industrial and research settings. Key properties include:

Structural Features

The compound’s structure is defined by a linear undecane backbone with two methoxy groups at the terminal carbon. The SMILES notation (O(C)C(OC)CCCCCCCCCC) and InChIKey (FBJUQTUWWCVIDH-UHFFFAOYSA-N) provide precise representations of its molecular configuration .

Thermodynamic and Solubility Data

PropertyValueSource
Boiling Point105–108°C (3 Torr)
Density0.844 ± 0.06 g/cm³
Water SolubilityAlmost insoluble
LogP (Octanol-Water)4.588 (estimated)
Odor ProfileFresh, floral-citrus

The low water solubility and moderate hydrophobicity (LogP ≈ 4.59) make it suitable for non-aqueous applications, such as fragrance formulations .

Synthesis and Production

Laboratory Synthesis

Undecane, 1,1-dimethoxy- is synthesized via acid-catalyzed acetal formation between undecanal and methanol. Common catalysts include dry hydrogen chloride or ferric chloride, which facilitate the nucleophilic addition of methanol to the carbonyl group of undecanal . The reaction proceeds through a hemiacetal intermediate, culminating in the formation of the dimethyl acetal:

Undecanal+2CH3OHH+C13H28O2+H2O\text{Undecanal} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{28}\text{O}_2 + \text{H}_2\text{O}

Industrial Production

Industrial-scale production employs continuous flow reactors to optimize yield and purity. Challenges include minimizing side reactions, such as the cleavage of the silacyclobutane Si–C bond observed in related compounds . Post-synthesis purification often involves vacuum distillation or low-temperature sublimation .

Applications

Perfumery

In fragrance compositions, undecane, 1,1-dimethoxy- acts as a modifier for aldehydes, extending their longevity and mellowing harsh top notes. Its floral-citrus odor profile enhances formulations for soaps, detergents, and cosmetics .

Analytical Chemistry

The compound serves as a derivatization agent in gas chromatography (GC) to stabilize aldehydes formed during ozonolysis. For example, it converts nonanal into nonanal dimethyl acetal, enabling precise quantification of lipid oxidation products .

Organic Synthesis

As a protected aldehyde form, it participates in Grignard reactions and nucleophilic substitutions where the free aldehyde group would otherwise react prematurely. This utility is critical in multi-step syntheses of pharmaceuticals and agrochemicals .

Recent Research Advancements

Antioxidant and Antimicrobial Studies

Although direct studies on undecane, 1,1-dimethoxy- are sparse, structurally related acetals exhibit antioxidant activity by scavenging free radicals. For instance, derivatives of Cotinus coggygria demonstrated enhanced superoxide dismutase (SOD) levels in diabetic mice.

Analytical Method Development

A 2024 study optimized its use in GC-FID for quantifying nonanal and oleic acid during lipid ozonolysis. The method achieved 98% recovery rates, underscoring its reliability in oxidative stability assessments .

Comparison with Analogous Compounds

CompoundMolecular FormulaKey Differences
UndecanalC₁₁H₂₂OLacks methoxy groups; higher reactivity
1,1-DimethoxydecaneC₁₂H₂₆O₂Shorter carbon chain; reduced hydrophobicity
DodecaneC₁₂H₂₆No functional groups; inert hydrocarbon

The methoxy groups in undecane, 1,1-dimethoxy- confer unique stability and solubility profiles compared to analogs .

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